

Branebrutinib off-target effects mitigation

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Compound Focus: Branebrutinib

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Branebrutinib Profile & Selectivity

Branebrutinib (BMS-986195) is an oral, small-molecule, **covalent, and irreversible inhibitor** of Bruton's tyrosine kinase (BTK). It was designed to form a covalent bond with the cysteine-481 (Cys481) residue in the active site of BTK [1] [2].

- **Mechanism of Action:** Rapidly inactivates BTK, a key enzyme in B-cell receptor and Fc receptor signaling pathways [3] [1].
- **High Selectivity:** Preclinical data indicates **Branebrutinib** demonstrates **>5000-fold selectivity for BTK over 240 other kinases**. Only four other kinases from the related Tec family showed selectivity of less than 5000-fold, suggesting a high degree of specificity and a potentially lower risk for off-target effects [1].

Key Quantitative Data from Clinical Studies

The following table summarizes safety, pharmacokinetic (PK), and pharmacodynamic (PD) data from a Phase I study in healthy participants, which are crucial for establishing a baseline profile [1] [4]:

Parameter	Findings
Dosing Range (Single Dose)	0.3 mg to 30 mg
Dosing Range (Multiple Dose)	0.3 mg to 10 mg, once daily for 14 days

Parameter	Findings
Safety & Tolerability	Well tolerated; majority of adverse events were mild to moderate.
Plasma Half-life ($t_{1/2}$)	1.2 - 1.7 hours (rapidly cleared from plasma).
Time to Max Concentration (T_{max})	Within 1 hour after dosing.
BTK Occupancy Half-life	115 - 154 hours (approaching 5-6 days).
Key PD Finding	100% BTK occupancy achieved after a single 10 mg dose.

The disconnect between the short plasma half-life and the prolonged BTK occupancy half-life is a critical feature of covalent BTK inhibitors. The pharmacodynamic effect (BTK inactivation) persists long after the drug is cleared from the bloodstream [1] [4].

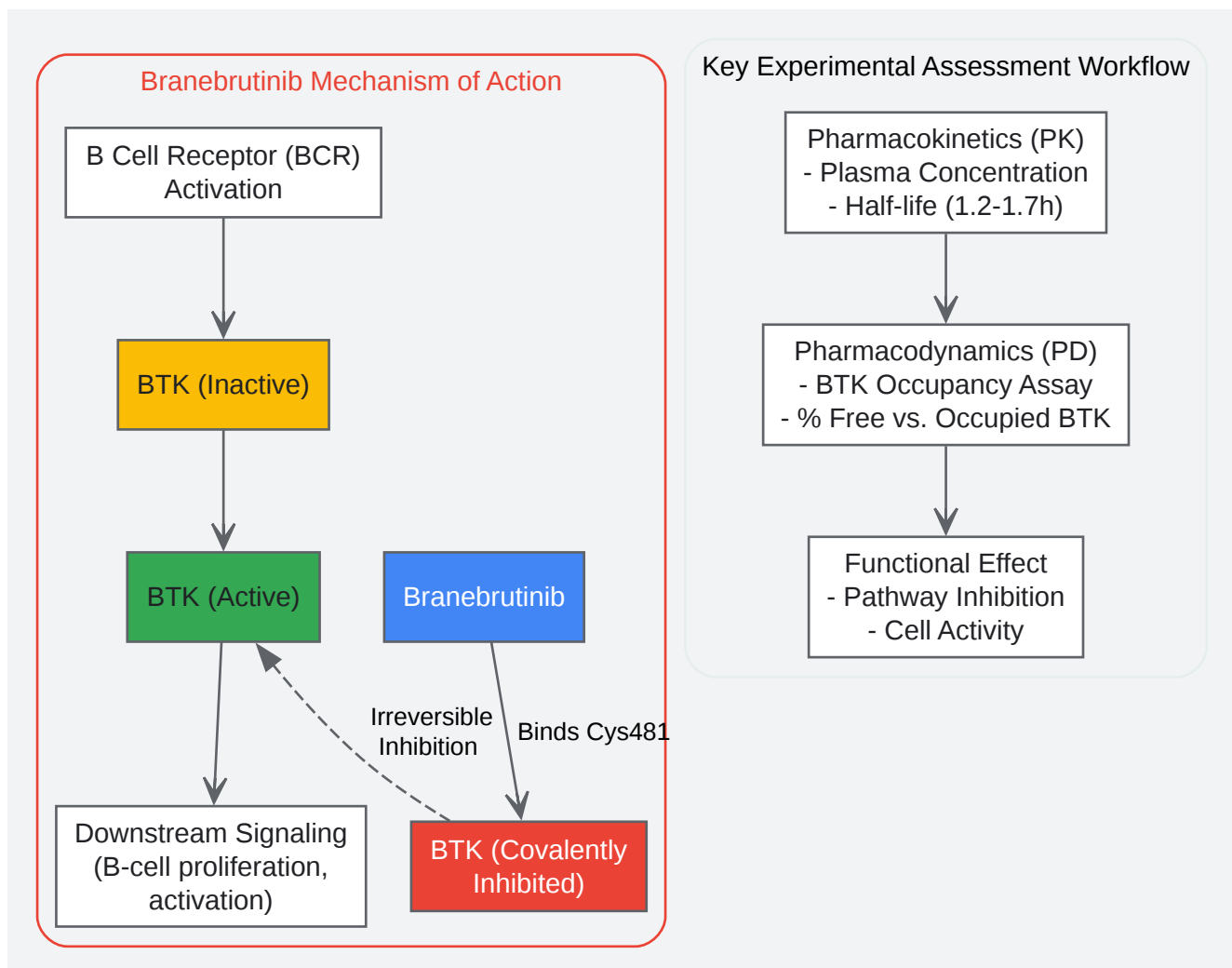
Insights for Experimental Design

While direct off-target mitigation guides aren't available, the data implies that **Branebrutinib**'s high intrinsic selectivity is its primary mitigation strategy. For your experiments, consider these factors:

- **Confirming Target Engagement:** The clinical study used a **mass spectrometry assay to directly measure drug-occupied and free BTK** [1] [4]. Implementing a similar robust PD assay is crucial to confirm that observed effects are due to on-target inhibition.
- **Dosing Considerations:** The sustained BTK occupancy suggests that continuous daily dosing might not be necessary to maintain therapeutic effect. Exploring different dosing intervals could be an area of investigation to further optimize the therapeutic window [1].
- **BTK Turnover:** The slow decay of BTK occupancy aligns with the long half-life of the BTK protein itself. Monitoring the recovery of functional BTK in cells or plasma after drug withdrawal can be an important PD marker [1].

Pathways and Workflow for BTK Inhibition

The following diagram illustrates the core mechanism of **Branebrutinib** and the key experimental workflow used to validate its activity in clinical studies, which you can adapt for your research.



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Potential FAQs for a Technical Support Center

Based on the gathered information, here are answers to questions researchers might have:

- **Q: What is the evidence for Branebrutinib's selectivity?**
 - **A:** Preclinical profiling showed it has >5000-fold selectivity for BTK over 240 other kinases, with only a few Tec family kinases being less selective [1].
- **Q: How long does the biological effect of Branebrutinib last after a single dose?**
 - **A:** While the drug itself is cleared from plasma in hours, its effect on BTK is long-lasting. A single 10 mg dose achieved 100% BTK occupancy, and the occupancy half-life is 5-6 days [1]

[4].

- **Q: What is the best way to measure target engagement of Branebrutinib in my experiments?**
 - **A:** The clinical study used a specific mass spectrometry-based assay to directly quantify the ratio of drug-occupied to free BTK, which is considered a robust method for covalent inhibitors [1] [4].

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References

1. Safety, pharmacokinetics and pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]
2. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY branebrutinib [guidetopharmacology.org]
3. : Uses, Interactions, Branebrutinib of... | DrugBank Online Mechanism [go.drugbank.com]
4. Randomised phase I, placebo-controlled trial in healthy ... [pubmed.ncbi.nlm.nih.gov]

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